![molecular formula C27H27NO4 B1504296 N-{[(9H-Fluorène-9-yl)méthoxy]carbonyl}-4-propan-2-ylphénylalanine CAS No. 204384-73-6](/img/structure/B1504296.png)

N-{[(9H-Fluorène-9-yl)méthoxy]carbonyl}-4-propan-2-ylphénylalanine

Vue d'ensemble

Description

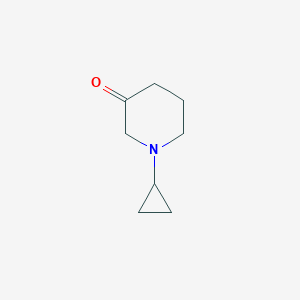

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine (Fmoc-Phe-OH) is a synthetic amino acid that is used in various scientific research applications. It is a derivative of phenylalanine, which is an essential amino acid found in proteins. Fmoc-Phe-OH has a wide range of applications in biochemistry, organic synthesis, and drug discovery. It is also used as a building block for the synthesis of peptides and proteins.

Applications De Recherche Scientifique

Réticulation Photochimique

Les acides aminés non naturels comme la p-benzoyl-phénylalanine sont utilisés pour étudier les interactions protéines-protéines et protéines-acides nucléiques par exposition aux rayons UV, provoquant une réaction avec les liaisons C-H désactivées .

Photoactivation

Les acides aminés photocagés peuvent être activés à l'aide de la lumière à des longueurs d'onde spécifiques pour activer une protéine .

Marquage fluorescent

Ceci comprend l'analyse de transfert d'énergie par résonance de Förster (FRET) pour l'étude des interactions moléculaires .

Ingénierie des protéines

Les acides aminés non naturels apportent de nouvelles propriétés et fonctionnalités à la conception des protéines .

Chimie médicinale

Ils sont utilisés dans le développement de nouveaux médicaments, y compris les conjugués anticorps-médicaments .

Découverte de médicaments

Les acides aminés non naturels servent de blocs de construction chiraux et d'échafaudages moléculaires dans la construction de bibliothèques combinatoires pour les peptidomimétiques thérapeutiques et les analogues peptidiques .

Fabrication pharmaceutique

Ce sont des éléments de construction précieux dans la fabrication d'une large gamme de produits pharmaceutiques à activité biologique en tant qu'acides libres ou lorsqu'ils sont incorporés dans des peptides linéaires ou cycliques .

Activités antimicrobiennes

Les acides aminés non naturels peuvent être utilisés pour développer de nouveaux antibiotiques capables de contrer la résistance bactérienne .

Mécanisme D'action

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine acts as an amino acid and is used as a building block for the synthesis of peptides and proteins. When it is used in the synthesis of peptides, the Fmoc group is deprotected and the peptide bond is formed. The peptide bond is then cleaved by a protease enzyme, which releases the peptide. The peptide then binds to a receptor, which activates a signal transduction pathway, resulting in a biological response.

Biochemical and Physiological Effects

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines, such as dopamine and adrenaline. In addition, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters, such as serotonin and dopamine. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine has several advantages for laboratory experiments. It is a relatively stable molecule and is not easily degraded. It is also relatively non-toxic and can be handled safely. In addition, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine can be used in a wide range of applications, including peptide synthesis, organic synthesis, and drug discovery.

However, there are some limitations to using N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine in laboratory experiments. It is a relatively expensive molecule, and it is not as readily available as other amino acids. In addition, it is not as soluble in water as some other amino acids, which can make it difficult to work with.

Orientations Futures

The use of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine in scientific research is expected to continue to expand. It is expected that the use of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine in peptide synthesis will continue to increase, as it is a versatile building block for peptides and proteins. In addition, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine is expected to be used in organic synthesis and drug discovery as it can be used to link two molecules together. Furthermore, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine is expected to be used in the development of new peptide hormones and peptide-based drugs. Finally, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine is expected to be used to study the biochemical and physiological effects of amino acids, as it has been shown to have an inhibitory effect on several enzymes.

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c1-17(2)19-13-11-18(12-14-19)15-25(26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWZFTHNAOVKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697739 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204384-73-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

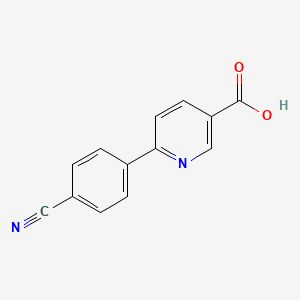

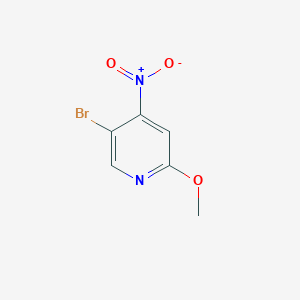

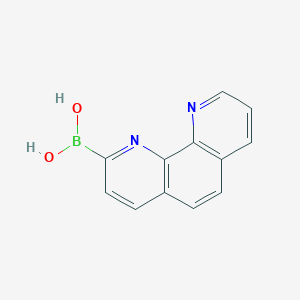

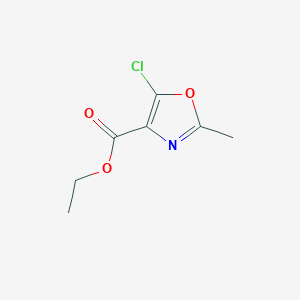

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

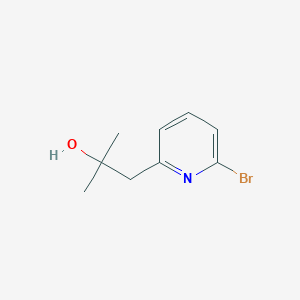

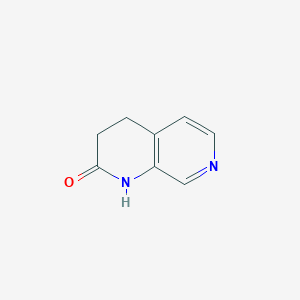

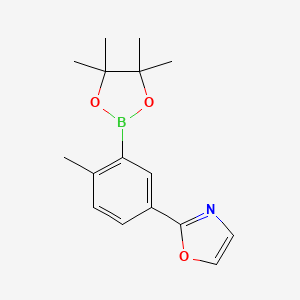

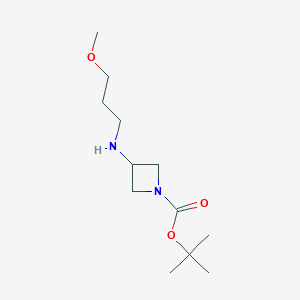

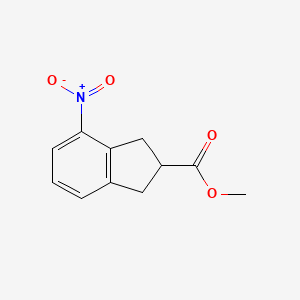

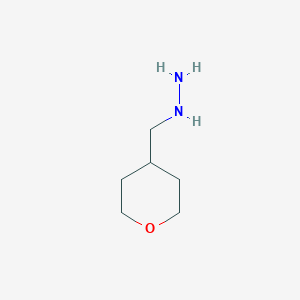

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.